JTC-801 free base
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTC-801 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under strict quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
JTC-801 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
JTC-801 free base has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the ORL1 receptor and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Evaluated for its potential analgesic effects and its role in cancer treatment. .
Industry: Utilized in the development of new therapeutic agents targeting the ORL1 receptor
Mechanism of Action
JTC-801 free base exerts its effects by selectively binding to the ORL1 receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation. This binding prevents the suppression of cyclic AMP accumulation induced by nociceptin, leading to analgesic effects. The compound also down-regulates BCL-2 expression and up-regulates BAX and Caspase-3 expression, contributing to its potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The natural ligand for the ORL1 receptor, which JTC-801 free base antagonizes.
Ro 64-6198: Another selective ORL1 receptor antagonist with similar binding properties.
SB-612111: A potent and selective ORL1 receptor antagonist used in research
Uniqueness
This compound is unique due to its high selectivity and affinity for the ORL1 receptor, making it a valuable tool for studying the receptor’s role in pain modulation and other physiological processes. Its potential therapeutic applications in pain management and cancer treatment further highlight its significance in scientific research .
Biological Activity
JTC-801, a selective antagonist of the nociceptin/orphanin FQ peptide receptor (ORL1), has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article provides a comprehensive overview of the biological activity of JTC-801 free base, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.
JTC-801 primarily functions as an antagonist at the ORL1 receptor, which is implicated in pain modulation and various physiological processes. The compound demonstrates a high affinity for the ORL1 receptor with a Ki value of 8.2 nM and an IC50 value of 94 nM against [3H]-nociceptin binding in HeLa cells . Notably, JTC-801 does not significantly inhibit other opioid receptors (μ, κ, δ) at clinically relevant concentrations, suggesting a selective profile that minimizes typical opioid-related side effects .
1. Induction of Alkaliptosis
Recent studies have demonstrated that JTC-801 can induce a unique form of regulated cell death termed alkaliptosis in cancer cells. This process is characterized by an increase in intracellular pH leading to cell death specifically in tumor cells while sparing normal cells. The mechanism involves the activation of nuclear factor-kappa B (NF-κB), which represses the expression of carbonic anhydrase 9 (CA9), a gene crucial for pH regulation .
Table 1: Summary of JTC-801's Effects on Cancer Cell Lines
Cell Line | Effect Observed | Mechanism |
---|---|---|
PANC1 | Induces alkaliptosis | NF-κB activation |
MiaPaCa2 | Selective cytotoxicity | pH-dependent cell death |
Hep G2 | Induces apoptosis | PI3K/AKT signaling pathway |
SKOV3 | Inhibits proliferation and metastasis | Regulates apoptotic pathways |
2. Efficacy Across Cancer Types
JTC-801 has shown promising results across various cancer types:
- Pancreatic Cancer : In studies involving human pancreatic ductal adenocarcinoma (PDAC) cell lines, JTC-801 exhibited significant cytotoxicity, leading to complete long-term growth inhibition . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted through colony formation assays.
- Ovarian Cancer : Research indicated that JTC-801 could inhibit the proliferation and metastasis of ovarian cancer cells (SKOV3). It was observed to significantly increase apoptosis rates compared to control groups .
- Liver Cancer : In Hep G2 cell lines, JTC-801 induced apoptosis via modulation of the PI3K/AKT signaling pathway, further supporting its potential as an anticancer agent .
Case Study: Pain Management in Animal Models
In preclinical studies involving rat models, JTC-801 demonstrated efficacy in alleviating mechanical allodynia and thermal hyperalgesia following nerve injury. A dosage regimen of 6 mg/kg showed significant reversal of pain sensitivity without major side effects such as inflammation at the injection site .
Table 2: Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
Pain Management | Rat Model | Reduced allodynia and hyperalgesia |
Cancer Treatment | Various Tumor Models | Induced alkaliptosis; selective cytotoxicity |
Properties
CAS No. |
244218-93-7 |
---|---|
Molecular Formula |
C26H25N3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30) |
InChI Key |
VTGBZWHPJFMTKS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTC 801 JTC-801 JTC801 N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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